molecular formula C25H16N4OS B11636248 2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile

2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile

Cat. No.: B11636248
M. Wt: 420.5 g/mol
InChI Key: IIPUFOXMGWKCPA-UHFFFAOYSA-N
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Description

2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile is a complex organic compound that features a unique combination of functional groups, including amino, sulfanyl, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(naphthalen-2-yl)ethan-1-ol
  • 2-Amino-2-(naphthalen-2-yl)acetonitrile
  • 2-Amino-2-(naphthalen-1-yl)acetic acid

Uniqueness

2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile is unique due to its combination of functional groups and the presence of the pyridine ring

Properties

Molecular Formula

C25H16N4OS

Molecular Weight

420.5 g/mol

IUPAC Name

2-amino-6-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-4-phenylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C25H16N4OS/c26-13-20-23(17-7-2-1-3-8-17)21(14-27)25(29-24(20)28)31-15-22(30)19-11-10-16-6-4-5-9-18(16)12-19/h1-12H,15H2,(H2,28,29)

InChI Key

IIPUFOXMGWKCPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC4=CC=CC=C4C=C3)N)C#N

Origin of Product

United States

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